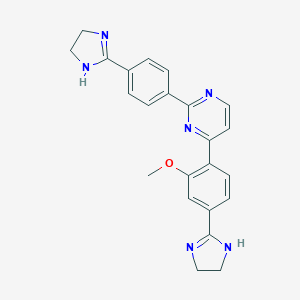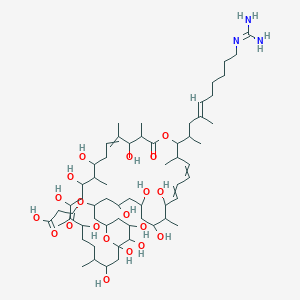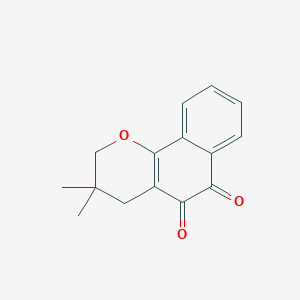
6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is a chemical compound that has been extensively studied in scientific research. It is a heterocyclic compound that contains a thiadiazole ring, an imidazole ring, and a sulfonamide group. This compound has attracted significant attention due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide have been studied in various in vitro and in vivo models. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In diabetic rats, it has been shown to reduce blood glucose levels and improve insulin sensitivity. In plants, it has been shown to inhibit the growth of certain weeds or pests.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide in lab experiments include its high purity, stability, and relatively low cost. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and activity in certain assays.
Orientations Futures
There are several future directions for research on 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide. Some of these include:
1. Further investigation of its mechanism of action and potential targets in different cellular processes.
2. Development of new derivatives or analogs with improved activity or selectivity.
3. Evaluation of its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and others.
4. Investigation of its potential as a pesticide or herbicide for agricultural applications.
5. Study of its potential as a material for the development of new materials with unique properties.
In conclusion, 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is a promising compound with potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential and limitations in different applications.
Méthodes De Synthèse
The synthesis of 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide involves the reaction of 4-biphenylboronic acid with 2-amino-1,3,4-thiadiazole-5-sulfonic acid in the presence of a palladium catalyst. The resulting product is then treated with imidazole to yield the final compound. This method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
The compound 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In agricultural chemistry, it has been studied for its potential as a pesticide or herbicide. In materials science, it has been investigated for its potential use in the development of new materials with unique properties.
Propriétés
Numéro CAS |
183999-58-8 |
|---|---|
Nom du produit |
6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide |
Formule moléculaire |
C16H12N4O2S2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
6-(4-phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C16H12N4O2S2/c17-24(21,22)16-19-20-10-14(18-15(20)23-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,17,21,22) |
Clé InChI |
PJHLUDLULHBJEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
Autres numéros CAS |
183999-58-8 |
Synonymes |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(1,1'-biphenyl)-4-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)




![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)


